Phenol, 4-[(4-aminophenyl)thio]-
Description
Properties
CAS No. |
100062-94-0 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfanylphenol |
InChI |
InChI=1S/C12H11NOS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H,13H2 |
InChI Key |
CCIRXAPQORDYNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Research Applications
Anti-inflammatory and Anticancer Properties
Phenol, 4-[(4-aminophenyl)thio]- has demonstrated notable biological activity, particularly in anti-inflammatory and anticancer research. Compounds containing both phenolic and amino functionalities have been shown to exhibit significant anti-inflammatory effects, making them potential candidates for therapeutic development against inflammatory diseases. Moreover, the compound's structure suggests it may interact with cellular pathways involved in cancer progression, warranting further investigation into its anticancer efficacy.
Mechanism of Action
The biological activity of phenolic compounds often involves the modulation of oxidative stress and inflammation pathways. The presence of the thioether group in phenol, 4-[(4-aminophenyl)thio]- may enhance its reactivity with reactive oxygen species (ROS), contributing to its protective effects against oxidative damage. Such mechanisms are critical in understanding how this compound can be utilized in drug development.
Polymer Chemistry
Synthesis of Polymer Precursors
Phenol, 4-[(4-aminophenyl)thio]- serves as a monomer for synthesizing polymer precursors that can lead to advanced materials such as polybenzoxazoles and polybenzothiazoles. These polymers are known for their high thermal stability and low moisture absorption properties, making them suitable for applications in aerospace and electronics . The polymerization process typically involves the cyclization of o-amino(thio)phenols derived from phenol derivatives, which can be achieved through various synthetic routes.
Table: Properties of Polybenzoxazoles Derived from Phenolic Compounds
| Property | Value |
|---|---|
| Thermal Stability | High (>300 °C) |
| Moisture Absorption | Low (<1%) |
| Solubility in Solvents | Good (e.g., DMF, DMSO) |
| Mechanical Strength | Excellent |
Case Studies
Case Study 1: Development of Anti-inflammatory Agents
A study investigated the synthesis of various phenolic compounds including phenol, 4-[(4-aminophenyl)thio]-, focusing on their anti-inflammatory activities. The results indicated that modifications to the phenolic structure could enhance anti-inflammatory efficacy. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, supporting the potential use of this compound in therapeutic formulations.
Case Study 2: Polymer Synthesis for Aerospace Applications
Research conducted on the polymerization of phenol, 4-[(4-aminophenyl)thio]- revealed its effectiveness as a precursor for high-performance polymers. The synthesized polybenzoxazole showed superior thermal stability and mechanical properties compared to traditional polymers used in aerospace applications. This advancement opens new avenues for utilizing such polymers in high-temperature environments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thioether-Linked Phenolic Compounds
Azalanstat
- Structure: A dioxolane derivative with a 4-[(4-aminophenyl)thio]methyl group.
- Activity: Potent inhibitor of heme oxygenase-1 (HO-1), with selectivity over nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) .
4-((4-Aminophenyl)thio)quinolin-2(1H)-one (Compound 10)
- Structure: Quinolinone core linked to 4-aminophenyl via a thioether.
- Activity : Investigated for antifibrotic effects via TGF-β/Smad pathway inhibition .
- Key Difference: The quinolinone moiety introduces aromatic nitrogen, altering electronic properties and bioavailability compared to phenol-based analogs.
2-(4-Aminophenylthio)acetic Acid
- Structure: Acetic acid substituted with a 4-aminophenylthio group.
- Properties: The carboxylic acid group increases hydrophilicity (logP ~1.5 estimated) compared to phenol derivatives, affecting membrane permeability .
Substituent Effects: Amino vs. Other Groups
4-Phenylthiophenol ([1,1'-Biphenyl]-4-thiol)
- Structure : Biphenyl system with a thiol (-SH) group.
- Properties: Lacks the amino group, reducing hydrogen-bonding capacity. Used as a research chemical with applications in material science .
4-(Methylthio)phenol
- Structure: Phenol with a methylthio (-SMe) substituent.
- Properties: The methyl group decreases polarity (logP = 2.89) compared to the amino analog, impacting solubility and interaction with hydrophobic targets .
Functional Group Variations: Thioether vs. Azo Linkages
4-[(4-Aminophenyl)diazenyl]phenol Derivatives
Research Implications and Gaps
- Pharmacological Potential: The 4-aminophenylthio moiety in phenolic compounds shows promise in enzyme inhibition (e.g., HO-1) and antifibrotic therapy, but direct data on Phenol, 4-[(4-aminophenyl)thio]- are lacking .
- Synthetic Accessibility: Thioether-linked compounds are often synthesized via nucleophilic substitution (e.g., using 4-aminobenzenethiol), but stability under physiological conditions requires further study .
- Comparative Solubility: Amino groups enhance water solubility, whereas methyl or phenyl substituents increase hydrophobicity, influencing drug-likeness .
Q & A
Basic Research Questions
Q. What synthetic methodologies are used to prepare Phenol, 4-[(4-aminophenyl)thio]-, and what critical parameters must be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, such as coupling 4-aminothiophenol (CAS 1193-02-8) with halogenated phenolic derivatives under reflux in ethanol. Key parameters include:
- Reaction time : Prolonged reflux (e.g., 24 hours) to ensure complete azo coupling or thiol substitution .
- Catalysts : Sodium acetate (0.8 g) is used to neutralize HCl byproducts during hydrazone formation .
- Solvent choice : Ethanol is preferred for recrystallization due to its polarity and ability to dissolve intermediates .
- Validation : Confirm purity via elemental analysis (e.g., C, H, N content within ±0.5% of theoretical values) and spectroscopic characterization (FT-IR, NMR) .
Q. How is the molecular structure of Phenol, 4-[(4-aminophenyl)thio]- validated experimentally?
- Methodological Answer :
- FT-IR : Detect characteristic peaks for -OH (3300 cm⁻¹), C=O (1650 cm⁻¹ in derivatives), and C-N (1480–1450 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.7–8.2 ppm), NH groups (δ 10.1–11.1 ppm), and methyl groups (δ 2.1 ppm). ¹³C NMR confirms carbonyl (169 ppm) and aromatic carbons (112–158 ppm) .
- UV-Vis : Monitor λmax (e.g., 355 nm in CHCl₃) to assess conjugation and electronic transitions .
Advanced Research Questions
Q. How do solvent effects modulate the electronic properties of Phenol, 4-[(4-aminophenyl)thio]- in DFT studies?
- Methodological Answer :
- Computational Setup : Use DFT/B3LYP/6-311+G(d,p) to model solvent interactions via the Polarizable Continuum Model (PCM). Analyze parameters like dipole moment and polarizability across solvents (e.g., chloroform, DMSO) .
- Key Findings :
| Solvent (Dielectric Constant) | Dipole Moment (Debye) | Polarizability (ų) |
|---|---|---|
| Chloroform (4.8) | 5.2 | 280 |
| DMSO (47.2) | 6.8 | 320 |
- Higher dielectric constants increase dipole moments due to enhanced solvation stabilization .
Q. What insights do HOMO-LUMO and NBO analyses provide about the reactivity of Phenol, 4-[(4-aminophenyl)thio]-?
- Methodological Answer :
- HOMO-LUMO : Calculate energy gaps (e.g., 3.5 eV) to predict charge-transfer efficiency. Smaller gaps correlate with higher reactivity in electrophilic substitutions .
- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pairs on -NH₂ delocalizing into σ* orbitals of adjacent C-S bonds), which stabilize the molecule and reduce aromaticity in the aminophenyl ring .
- Fukui Indices : Map nucleophilic (f⁺) and electrophilic (f⁻) sites to guide derivatization strategies .
Q. How do structural modifications (e.g., -NH₂ vs. -NHCOCH₃ substituents) alter the aromaticity and stability of Phenol derivatives?
- Methodological Answer :
- NICS (Nucleus-Independent Chemical Shift) : Compare NICS(1) values for substituted vs. unsubstituted phenyl rings. For example:
| Substituent | NICS(1) (ppm) | Aromaticity Trend |
|---|---|---|
| -NH₂ | -5.2 | Reduced |
| -NHCOCH₃ | -6.8 | Moderate |
- Rationale : Electron-donating groups (e.g., -NH₂) disrupt π-conjugation via inductive effects, lowering aromaticity .
Data Contradictions and Resolution
Q. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in Phenol derivatives?
- Methodological Answer :
- Error Sources : DFT overestimates bond lengths by 0.02–0.05 Å due to approximations in exchange-correlation functionals.
- Mitigation : Apply scaling factors to DFT-optimized geometries or use higher-level methods (e.g., MP2) for critical comparisons .
Structure-Activity Relationship (SAR) Guidance
Q. What strategies enhance the biological activity of Phenol, 4-[(4-aminophenyl)thio]- derivatives?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Planarity Optimization : Reduce dihedral angles (<10°) between aromatic rings to enhance π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
